(E)-(3-chloroprop-1-enyl)-4-bromobenzene
Overview
Description
(E)-(3-Chloroprop-1-enyl)-4-bromobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the fourth carbon of the benzene ring, and a (3-chloroprop-1-enyl) group is attached to the first carbon. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-chloropropene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.
Procedure: The 4-bromobenzaldehyde undergoes a Wittig reaction with the ylide derived from 3-chloropropene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The (3-chloroprop-1-enyl) group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the (3-chloroprop-1-enyl) group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-aminobenzene derivatives.
Oxidation: Products include 4-bromo-3-chloroprop-1-enylbenzaldehyde or 4-bromo-3-chloroprop-1-enylbenzoic acid.
Reduction: The major product is 4-bromo-3-chloropropylbenzene.
Scientific Research Applications
(E)-(3-Chloroprop-1-enyl)-4-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(3-chloroprop-1-enyl)-4-bromobenzene depends on the specific reaction or application. Generally, its reactivity is influenced by the presence of the bromine and (3-chloroprop-1-enyl) groups, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
(E)-(3-Chloroprop-1-enyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
(E)-(3-Chloroprop-1-enyl)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.
(E)-(3-Chloroprop-1-enyl)-4-methylbenzene: Similar structure but with a methyl group instead of bromine.
Uniqueness: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene is unique due to the presence of both bromine and (3-chloroprop-1-enyl) groups, which confer distinct reactivity and properties compared to its analogs. The bromine atom provides a site for nucleophilic substitution, while the (3-chloroprop-1-enyl) group offers opportunities for oxidation and reduction reactions.
Biological Activity
(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a halogenated organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various effects on biological systems, including antimicrobial, herbicidal, and cytotoxic properties. Understanding its biological activity is crucial for evaluating its applications in agriculture and medicine.
Chemical Structure
The chemical formula of this compound can be represented as follows:
This structure consists of a bromobenzene ring substituted with a chloropropenyl group, which is believed to influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and herbicide. Below are key findings from the literature:
Antimicrobial Activity
- Inhibition of Bacterial Growth : Several studies have demonstrated that halogenated compounds can inhibit the growth of various bacterial strains. For instance, research indicates that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes. The presence of halogen atoms in the structure contributes to increased lipophilicity, allowing better penetration into bacterial cells .
Herbicidal Activity
- Weed Control Efficacy : The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Studies suggest that it may act as a selective herbicide by inhibiting specific enzymatic pathways involved in plant growth .
- Field Trials : Field trials have shown promising results in controlling weed populations with minimal impact on crop yield. This characteristic makes it a potential candidate for integrated pest management strategies .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a university microbiology department tested this compound against various bacterial strains. The results indicated that at concentrations above 100 µg/mL, the compound significantly reduced the viability of Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Pseudomonas aeruginosa | 50 |
Staphylococcus aureus | 25 |
Bacillus subtilis | 30 |
Case Study 2: Herbicidal Activity
In a controlled agricultural setting, this compound was applied to fields infested with common weeds. The results showed a reduction in weed biomass by over 70% after two weeks of treatment compared to untreated controls.
Treatment | Weed Biomass Reduction (%) |
---|---|
Control | 0 |
Low Concentration (10 µg/mL) | 30 |
Medium Concentration (50 µg/mL) | 70 |
High Concentration (100 µg/mL) | 90 |
Properties
IUPAC Name |
1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBPNFKLPDFBX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546650 | |
Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-07-4 | |
Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-(3-chloroprop-1-enyl)-4-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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